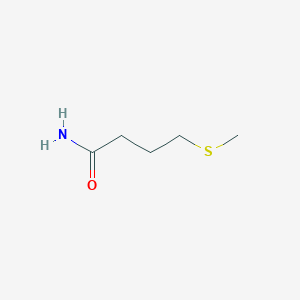

4-(Methylsulfanyl)butanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methylsulfanylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NOS/c1-8-4-2-3-5(6)7/h2-4H2,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCERQDSYEXAYTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50323195 | |

| Record name | 4-(Methylsulfanyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50323195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88411-81-8 | |

| Record name | NSC403325 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403325 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Methylsulfanyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50323195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(methylsulfanyl)butanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methylsulfanyl Butanamide and Its Derivatives

General Synthetic Routes and Strategic Development

The formation of the amide bond is a cornerstone of organic synthesis, and numerous methods have been developed to achieve this transformation efficiently. researchgate.net Historically, the direct reaction of a carboxylic acid with an amine was a common approach, though often requiring high temperatures. chemistrysteps.com Modern strategies frequently employ activating agents to facilitate the reaction under milder conditions. chemistrysteps.com Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). chemistrysteps.com

The development of catalytic methods for amide bond formation represents a significant advancement in green chemistry. ucl.ac.uk Boric acid and its derivatives have emerged as effective catalysts for the direct amidation of carboxylic acids and amines. orgsyn.orgacs.org These methods offer advantages in terms of reduced waste and milder reaction conditions. orgsyn.org Another approach involves the use of biocatalysts, such as N-acyltransferases and CoA ligases, which can provide high yields and stereoselectivity in amide synthesis. rsc.org

Multi-step Organic Synthesis Approaches

The synthesis of more complex butanamide derivatives often necessitates multi-step reaction sequences. ontosight.aismolecule.com These sequences allow for the precise installation of various functional groups and the construction of intricate molecular architectures. A common strategy involves the initial formation of a butanamide core, followed by further modifications. For instance, a butanoic acid derivative can be converted to an acid chloride using a reagent like thionyl chloride (SOCl₂), which is then reacted with an appropriate amine to form the butanamide. brainly.com This multi-step approach provides the flexibility to introduce a wide range of substituents onto the butanamide scaffold.

Retrosynthetic analysis is a powerful tool for planning multi-step syntheses, allowing chemists to deconstruct a target molecule into simpler, commercially available starting materials. youtube.com This approach is crucial for designing efficient and logical synthetic routes to complex 4-(methylsulfanyl)butanamide derivatives.

Targeted Synthesis of Specific this compound Analogues

The targeted synthesis of specific analogues of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties.

Methionine-based Sulphonamoyl Carboxamide Derivative Synthesis

Methionine, an amino acid containing a methylsulfanyl group, serves as a key starting material for the synthesis of various bioactive compounds. One notable example is the synthesis of methionine-based p-toluenesulphonamoyl carboxamide derivatives. researchgate.netjournaljpri.com The synthesis typically begins with the reaction of methionine with p-toluenesulfonyl chloride. researchgate.net Subsequent steps, including acylation, chlorination, and aminolysis, lead to the formation of the desired carboxamide derivatives. journaljpri.com These multi-step syntheses have been shown to produce compounds with potential antimicrobial and antioxidant activities. journaljpri.com

Butanamide Moiety Formation via Organic Acid Conversions

The butanamide moiety is a common structural feature in many organic molecules and can be synthesized from butanoic acid and its derivatives. A straightforward method involves the reaction of butanoic acid with ammonia (B1221849) to form butanamide. brainly.comaskfilo.com This reaction, known as amidation, can also be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride. For example, butanoic acid can be treated with thionyl chloride to form butanoyl chloride, which then readily reacts with an amine to yield the corresponding butanamide. brainly.comvaia.com

Table 1: Reagents for Butanoic Acid to Butanamide Conversion

| Starting Material | Reagent(s) | Product |

| Butanoic acid | 1. Thionyl chloride (SOCl₂) 2. Ammonia (NH₃) | Butanamide |

| Butanoic acid | Ammonia (NH₃), heat | Butanamide |

Preparation of Chiral and Achiral Amino Butanamides

The synthesis of chiral amino butanamides is of particular interest in medicinal chemistry, as the stereochemistry of a molecule can significantly impact its biological activity. smolecule.com Asymmetric hydrogenation is a powerful technique for establishing chiral centers in amino acid derivatives. smolecule.com Chiral catalysts, such as those based on ruthenium-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl-diamine complexes, are often employed to achieve high enantioselectivity. smolecule.com

The synthesis of chiral (S)-2-aminobutanamide, an intermediate for the antiepileptic drug levetiracetam, can be achieved by resolving racemic 2-aminobutyric acid with a chiral resolving agent like R-malic acid or d-camphorsulfonic acid. google.com The resolved (S)-2-aminobutyric acid is then converted to the corresponding butanamide. google.com Other methods for preparing chiral aminobutanamides involve starting with a chiral precursor, such as L-2-aminobutyric acid, and converting it to the desired amide. google.com

Cyclization and Condensation Reactions in Derivative Elaboration

Cyclization and condensation reactions are important tools for elaborating the structure of butanamide derivatives, leading to the formation of heterocyclic systems and other complex architectures. dergipark.org.tr Condensation reactions, where two molecules combine with the loss of a small molecule like water or ammonia, are fundamental to many synthetic transformations. wikipedia.org For instance, the reaction of a butanamide derivative with a dicarbonyl compound can lead to the formation of a heterocyclic ring.

The synthesis of novel N-(2-(benzylamino)-1-substituted-2-oxoethyl)-4-(1,3-dioxoisoindolin-2-yl)butanamide derivatives involves the combination of a GABA-phthalimide moiety with an amino acid, showcasing the use of condensation reactions to build complex molecules with potential anticonvulsant activity. dergipark.org.tr Similarly, the synthesis of 3-oxo-N-(pyridin-2-yl)butanamide derivatives can be achieved through the reaction of diketene (B1670635) with an aromatic primary amine. researchgate.net

Utilization of Advanced Chemical Intermediates in Synthesis

The synthesis of this compound and its derivatives often employs advanced chemical intermediates to construct the core butanamide scaffold and introduce specific functionalities. These intermediates facilitate complex molecular assembly, often with high stereoselectivity and yield. Key strategies involve the use of protected amino acids, coupling agents, and multi-step reaction sequences.

A primary route to chiral butanamide derivatives starts with protected forms of methionine, as the side chain of methionine provides the 4-(methylsulfanyl)butyl group. For instance, the synthesis of N-substituted 2-amino-4-(methylsulfanyl)butanamide derivatives commonly utilizes Boc-DL-methionine (tert-butoxycarbonyl-DL-methionine) as a starting material. scholaris.ca The Boc protecting group is crucial for preventing unwanted side reactions at the amino group while the carboxylic acid is activated and coupled with a desired amine.

The coupling of the protected amino acid with an amine to form the amide bond is a critical step, often mediated by sophisticated coupling agents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC) are frequently employed. scholaris.ca For example, the synthesis of tert-butyl (1-(benzylamino)-4-(methylthio)-1-oxobutan-2-yl)carbamate was achieved by reacting Boc-DL-methionine with benzylamine (B48309) in the presence of DCC. scholaris.ca Subsequent deprotection of the Boc group using an acid, such as trifluoroacetic acid (TFA), yields the final 2-amino-N-benzyl-4-(methylthio)butanamide. scholaris.ca

A similar strategy was used to synthesize (2S)-2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(methylsulfanyl)butanamide. This multi-step synthesis began with the coupling of N-Boc-L-methionine and homoveratrylamine, followed by the deprotection of the Boc group with TFA to yield the desired N-substituted butanamide derivative. nih.gov

More complex derivatives can be accessed through further modifications. For instance, a multi-step synthesis to produce (2S)-4-biphenyl-4-yl-N-hydroxy-2-methyl-2-(methylsulfonyl)butanamide starts from the chiral amino acid derivative, (2S)-2-amino-4-(methylsulfanyl)butanoic acid. The process involves amidation to form the butanamide backbone, followed by oxidation of the methylsulfanyl group to a methylsulfonyl group using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). This demonstrates how the this compound scaffold can be a versatile intermediate for further functionalization.

The following table summarizes the synthesis of various this compound derivatives using advanced intermediates.

| Target Compound | Starting Material | Key Reagents and Intermediates | Reference |

| 2-Amino-N-benzyl-4-(methylthio)butanamide | Boc-DL-methionine | Benzylamine, Dicyclohexylcarbodiimide (DCC), Trifluoroacetic acid (TFA) | scholaris.ca |

| 2-Amino-4-(methylthio)-N-phenylbutanamide | Boc-DL-methionine | Aniline, Dicyclohexylcarbodiimide (DCC), Trifluoroacetic acid (TFA) | scholaris.ca |

| (2S)-2-Amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(methylsulfanyl)butanamide | N-Boc-L-methionine | Homoveratrylamine, Trifluoroacetic acid (TFA) | nih.gov |

| (2S)-4-Biphenyl-4-yl-N-hydroxy-2-methyl-2-(methylsulfonyl)butanamide | (2S)-2-Amino-4-(methylsulfanyl)butanoic acid | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), Hydrogen peroxide or m-CPBA |

These examples highlight a consistent strategy where a protected amino acid serves as the foundational block, which is then elaborated through amidation and subsequent functional group manipulations to afford a diverse range of this compound derivatives.

Sulfonamide Synthesis Strategies Incorporating Butanamide Scaffolds

The butanamide scaffold, particularly derivatives of this compound bearing a free amino group, serves as a valuable platform for the synthesis of sulfonamides. The primary amino group on the butanamide backbone can be readily sulfonated using various sulfonyl chlorides to introduce the sulfonamide moiety, a key functional group in many biologically active compounds.

A general and widely practiced method for sulfonamide synthesis involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. nih.govscirp.org This strategy is directly applicable to amino-derivatives of this compound. For example, a compound like (2S)-2-amino-N-substituted-4-(methylsulfanyl)butanamide can be reacted with an arylsulfonyl chloride (e.g., p-toluenesulfonyl chloride or benzenesulfonyl chloride) to yield the corresponding N-sulfonylated butanamide derivative. nih.gov The reaction is typically carried out in a suitable solvent, and a base is used to neutralize the HCl generated during the reaction.

Recent advancements in synthetic methodology have focused on developing more efficient and environmentally friendly procedures. One such approach involves conducting the sulfonylation reaction in an aqueous medium at room temperature. nih.gov This method has been successfully applied to the synthesis of various α-tolylsulfonamide derivatives from amino acids. nih.gov The resulting sulfonamide-containing carboxylic acids can then be further converted into amides, demonstrating a pathway to complex sulfonamides built upon an amino acid scaffold. nih.gov

Another innovative, one-pot strategy enables the synthesis of sulfonamides directly from carboxylic acids and amines, which are traditional partners for amide coupling. princeton.edu This method utilizes copper-mediated ligand-to-metal charge transfer (LMCT) to convert an aromatic carboxylic acid into a sulfonyl chloride in situ. This intermediate then reacts with an amine in the same pot to form the sulfonamide. princeton.edu While not demonstrated directly on a butanamide substrate, this protocol represents an advanced strategy that could potentially be adapted for the sulfonylation of amino-butanamide derivatives, bypassing the need to isolate the sulfonyl chloride.

The table below outlines key features of synthetic strategies applicable to the formation of sulfonamides from butanamide scaffolds.

| Synthetic Strategy | Key Reagents | Reaction Conditions | Advantages | Reference |

| Conventional Sulfonylation | Arylsulfonyl chloride, Base | Organic solvent | Well-established, versatile | nih.govscirp.org |

| Aqueous Medium Synthesis | α-Tolylsulfonyl chloride | Water, Room temperature | Environmentally friendly, mild conditions | nih.gov |

| One-Pot Decarboxylative Halosulfonylation | Carboxylic acid, Amine, Copper catalyst, SO₂ source | One-pot | High efficiency, avoids pre-functionalization | princeton.edu |

| Microwave-Assisted Synthesis | Sulfanilamide, Phthalic acid | DMF, Microwave irradiation | High yield, short reaction time | scirp.org |

These strategies underscore the flexibility of the butanamide scaffold in synthetic organic chemistry. The presence of a reactive amino group allows for the incorporation of the sulfonamide functional group through both classical and modern synthetic techniques, paving the way for the creation of novel and structurally diverse molecules.

Chemical Reactivity and Transformation Pathways of 4 Methylsulfanyl Butanamide Analogues

Fundamental Amide Functional Group Reactions and Derivatization

The amide functional group is a cornerstone of many organic and biological molecules, and its reactivity is well-characterized. Though relatively stable, amides can undergo several fundamental transformations. libretexts.org These reactions are typically slower and require more forceful conditions than those for other carboxylic acid derivatives like esters or acid chlorides. pressbooks.pub

Key reactions involving the amide group include:

Hydrolysis: Amides can be hydrolyzed to their parent carboxylic acids and amines (or ammonia (B1221849) for primary amides). solubilityofthings.com This reaction can be promoted by either acidic or basic conditions, typically requiring heat. libretexts.org

Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water. pressbooks.pubsolubilityofthings.com

Base-promoted hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to expel the amine. libretexts.org This process is generally more difficult than acid-catalyzed hydrolysis because the amide ion is a poor leaving group. pressbooks.pub

Reduction: The carbonyl group of an amide can be completely reduced to a methylene (B1212753) group (CH₂) using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). chemguide.co.uksavemyexams.com This reaction converts the amide into a corresponding amine and is a distinct reaction pathway not observed with other carboxylic acid derivatives. pressbooks.pub

Dehydration: Primary amides can be dehydrated to form nitriles. This transformation is typically achieved by heating the amide with a strong dehydrating agent, such as phosphorus(V) oxide (P₄O₁₀). chemguide.co.uk

Hofmann Degradation: This reaction involves treating a primary amide with bromine and a strong base like sodium hydroxide. The net result is the loss of the carbonyl group, yielding a primary amine with one less carbon atom than the starting amide. chemguide.co.uk

Table 1: Summary of Fundamental Reactions of the Primary Amide Group This table is interactive. Click on the headers to sort.

| Reaction | Reagents | Product(s) | Key Transformation |

|---|---|---|---|

| Acidic Hydrolysis | H₃O⁺, Heat | Carboxylic Acid + Ammonium Ion | R-CONH₂ → R-COOH + NH₄⁺ |

| Basic Hydrolysis | NaOH, H₂O, Heat | Carboxylate Salt + Ammonia | R-CONH₂ → R-COO⁻Na⁺ + NH₃ |

Reactivity of Sulfur-Containing Moieties and Aromatic Systems

The 4-(methylsulfanyl)butanamide structure contains a thioether (or sulfide) group, which possesses distinct reactivity. Unlike the highly reactive thiol group (-SH) of cysteine, the thioether in methionine and its analogues is relatively less reactive. nih.gov However, it remains susceptible to specific transformations, primarily oxidation and alkylation. escholarship.org

Oxidation of the Thioether: The sulfur atom in a thioether can be readily oxidized. Mild oxidation typically yields a sulfoxide (B87167), while stronger oxidation can lead to a sulfone. masterorganicchemistry.com This two-step oxidation is a significant reaction in biological systems, particularly for methionine residues in proteins, which can be oxidized to methionine sulfoxide (MetO) by reactive oxygen species. escholarship.orgnih.gov This oxidation can often be reversed by chemical reducing agents. nih.gov

Alkylation of the Thioether: The sulfur atom in a thioether is nucleophilic and can react with electrophiles such as alkyl halides. libretexts.org This S-alkylation reaction results in the formation of a stable ternary sulfonium (B1226848) salt. escholarship.orglibretexts.org

While this compound itself is aliphatic, its analogues may incorporate aromatic systems. The reactivity of such systems would depend on the nature of the aromatic ring and its substituents. Generally, these rings would be susceptible to electrophilic aromatic substitution, with the position of substitution directed by the existing groups on the ring. Furthermore, the cleavage of carbon-sulfur bonds, a critical step in industrial processes like hydrodesulfurization, can be mediated by transition metals in organometallic analogues containing aromatic sulfur moieties. rsc.org

Table 2: Key Reactions of the Thioether Moiety This table is interactive. Click on the headers to sort.

| Reaction | Reagents | Product | Oxidation State Change of Sulfur |

|---|---|---|---|

| Mild Oxidation | Mild Oxidant (e.g., H₂O₂) | Sulfoxide (R-SO-R') | From -2 to 0 |

| Strong Oxidation | Strong Oxidant (e.g., m-CPBA) | Sulfone (R-SO₂-R') | From -2 to +2 |

| Alkylation | Alkyl Halide (R''-X) | Sulfonium Salt ([R-S⁺(R'')-R']X⁻) | No Change |

Tautomerization Mechanisms and Related Reaction Energetics

Amides can undergo prototropic tautomerism, existing in equilibrium between the common amide form (a keto form) and a less common iminol form (an enol form), also known as an imidic acid. nih.govresearchgate.net

The equilibrium overwhelmingly favors the amide tautomer, which is significantly more stable. bohrium.com Theoretical calculations using methods like Density Functional Theory (DFT) confirm that the amide form is the energetically privileged structure, with the iminol form being higher in Gibbs free energy. nih.govresearchgate.net For example, in some systems, the energy difference can be on the order of 5–7 kcal/mol, meaning the iminol form exists only in trace amounts under normal conditions. nih.gov

The conversion between these tautomers involves a proton transfer. This process can occur directly, but it often involves a high energy barrier. nih.gov The presence of a mediating molecule, such as water, can facilitate the proton transfer by creating a hydrogen-bonded bridge, thereby lowering the activation energy of the reaction. bohrium.com Despite its lower stability, the iminol tautomer can be significant mechanistically, as the iminol nitrogen is considerably more nucleophilic than the corresponding amide nitrogen. researchgate.net For analogues where the carbonyl oxygen is replaced by sulfur (thioamides), the equilibrium shifts, and these compounds show a greater tendency to exist in the imido-thiol form compared to amides. researchgate.net

Table 3: Comparison of Amide and Iminol Tautomers This table is interactive. Click on the headers to sort.

| Feature | Amide Form (Keto) | Iminol Form (Enol) |

|---|---|---|

| Structure | R-C(=O)-NH₂ | R-C(OH)=NH |

| Stability | High (Energetically favored) | Low (Less stable) |

| Relative Abundance | Dominant form at equilibrium | Trace amounts at equilibrium |

| Nitrogen Nucleophilicity | Low | High |

Investigation of Dissociation Pathways and Fragmentation Processes

Mass spectrometry is a powerful tool for investigating the structure of molecules like this compound through the analysis of their fragmentation patterns upon ionization. The dissociation pathways are highly dependent on the functional groups present.

Sulfide Fragmentation: Sulfur-containing compounds display distinct behavior in mass spectrometry compared to their oxygen analogues. They often show a more intense molecular ion peak. acs.org A key fragmentation process for sulfides is the cleavage of the carbon-sulfur bond. acs.org For saturated monosulfides, protonation followed by fragmentation typically results in charge retention on the sulfur-containing fragment, with the most abundant fragment often being the smaller R-S⁺ species. nih.gov These compounds generally exhibit less fragmentation compared to more complex sulfur compounds like disulfides. nih.gov

Table 4: Common Mass Spectrometry Fragmentation Patterns for Analogues This table is interactive. Click on the headers to sort.

| Functional Group | Ionization Method | Common Fragmentation Pathway | Characteristic Ion/Loss |

|---|---|---|---|

| Primary Amide | ESI-CID | Neutral Loss | Loss of NH₃ (17 Da) or H₂O (18 Da) researchgate.net |

| Protonated Amide | ESI-CID | Immonium Ion Formation | [CH₂NH₂]⁺ (from glycine-like structures) acs.org |

| Thioether (Sulfide) | EI / PTR-MS | C-S Bond Cleavage | R-S⁺ fragment ions acs.orgnih.gov |

| Thioether (Sulfide) | EI / PTR-MS | Molecular Ion Stability | Relatively intense molecular ion peak acs.orgnih.gov |

Investigation of Biological Activities and Molecular Mechanisms of 4 Methylsulfanyl Butanamide Derivatives

Broad-Spectrum Biological Activity Screening of Butanamide Analogues

Derivatives of 4-(methylsulfanyl)butanamide, which is structurally related to the amino acid methionine, have been investigated for a range of biological activities. The primary focus of existing research has been on their potential as antimicrobial and antioxidant agents.

One study detailed the synthesis of new (sulfonamidophenyl)-amide derivatives of N-(m-nitrobenzoyl)-D,L-methionine, which share the core structure of this compound. These compounds were assessed for their antimicrobial activity against several bacterial strains, including Staphylococcus aureus, Escherichia coli, Listeria monocytogenes, and Proteus vulgaris nih.gov.

Similarly, another investigation focused on new p-toluenesulphonamoyl carboxamide derivatives based on methionine. These compounds were also evaluated for their antimicrobial and antioxidant potential. The findings indicated that certain derivatives exhibited significant activity, with minimum inhibitory concentrations (MIC) in the low milligram per milliliter range and high percentage inhibition in antioxidant assays dovepress.com.

A specific analogue, N-Butyl-2-{[(4-Methylphenyl)Sulphonyl]Amino}-4-(Methylsulphanyl)Butanamide, demonstrated notable activity against various microbial species, including bacteria and fungi. This compound also showed antioxidant properties, suggesting a dual mechanism of action or a broad-spectrum biological effect.

The antimicrobial and antioxidant activities of these butanamide analogues are summarized in the tables below.

Table 1: Antimicrobial Activity of Butanamide Analogues

| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|---|

| N-Butyl-2-{[(4-Methylphenyl)Sulphonyl]Amino}-4-(Methylsulphanyl)Butanamide (4e) | E. coli | >6.72 |

| S. aureus | >6.63 | |

| P. aeruginosa | >6.67 | |

| S. typhi | >6.45 | |

| B. subtilis | >6.63 | |

| C. albicans | 6.63 | |

| A. niger | 6.28 | |

| Methionine-based p-toluenesulphonamoyl carboxamide 3a | - | 0.6 - 0.9 |

Table 2: Antioxidant Activity of Butanamide Analogues

| Compound | Assay | Result |

|---|---|---|

| N-Butyl-2-{[(4-Methylphenyl)Sulphonyl]Amino}-4-(Methylsulphanyl)Butanamide (4e) | - | IC50: 0.3287 mg/mL |

| Methionine-based p-toluenesulphonamoyl carboxamide 3a | % Inhibition at 200µg/ml | 93.53% |

Enzyme Inhibition Studies

The molecular mechanisms underlying the biological activities of this compound derivatives are a key area of investigation. Enzyme inhibition studies offer insights into the specific biochemical pathways targeted by these compounds.

The antimicrobial activity of sulfonamide-containing derivatives of this compound is likely attributable to the inhibition of dihydropteroate (B1496061) synthetase (DHPS). This enzyme is crucial for the synthesis of folic acid in bacteria. Sulfonamides act as competitive inhibitors of the DHPS substrate, p-aminobenzoic acid (PABA), thereby halting bacterial growth. While direct enzymatic assays on this compound-sulfonamide conjugates are not extensively reported, the observed antimicrobial effects in compounds like N-Butyl-2-{[(4-Methylphenyl)Sulphonyl]Amino}-4-(Methylsulphanyl)Butanamide strongly suggest this mechanism of action.

Currently, there is a lack of specific research on the inhibition of lipoxygenase, histone deacetylase (HDAC), and urease by derivatives of this compound. However, studies on broader categories of butanamide derivatives have shown some activity. For instance, N-hydroxy-N-methyl 4-(2,3-bis-(4-methoxyphenyl)-thiophen-5-yl)butanamide has been identified as a dual inhibitor of cyclooxygenase and 5-lipoxygenase pathways mdpi.com. This suggests that the butanamide scaffold may be a viable starting point for the development of inhibitors for these enzymes, although further investigation is required to determine if this activity extends to this compound derivatives.

There is no available scientific literature to indicate that this compound derivatives have been investigated as inhibitors of Cytidine Triphosphate Synthetase 1 (CTPS1). Research on CTPS1 inhibitors is an active area, but current studies focus on other chemical scaffolds.

Similarly, the investigation of this compound derivatives as inhibitors of kinases such as PI3K, AKT, and mTOR has not been reported in the available literature. The development of inhibitors for the PI3K/AKT/mTOR signaling pathway is a significant focus in cancer research, but it involves different classes of chemical compounds.

There is no current research available that specifically examines the inhibition of the tyrosinase enzyme by derivatives of this compound. The field of tyrosinase inhibitors is extensive, with many natural and synthetic compounds being studied for applications in cosmetics and medicine, but derivatives of this particular compound have not been a focus.

Receptor Binding Affinity and Ligand-Target Interactions

The biological activity of this compound derivatives is fundamentally linked to their ability to bind with specific biological targets. The nature and strength of these interactions dictate the compound's efficacy and mechanism of action. Organosulfur compounds are known to engage in sulfur bonding interactions with proteins, where the sulfur atom acts as a Lewis base, interacting with main chain or side chain Lewis bases (O, N, S) on the protein. acs.org

Molecular docking studies, a computational method used to predict the binding orientation and affinity of a ligand to a target molecule, have been instrumental in elucidating these interactions. For instance, studies on indole (B1671886) derivatives containing a tosyl (4-methylbenzenesulfonate) group, which shares a sulfur-containing functional group, demonstrated a strong binding affinity towards the enzyme tyrosinase. mdpi.com The introduction of the tosyl group significantly increased the binding affinity compared to its hydroxy analog, suggesting that the sulfur-containing moiety plays a crucial role in the ligand-target interaction. mdpi.com The docking score for one such derivative was -10.86 kcal/mol, indicating a spontaneous and favorable binding process within the enzyme's active site. mdpi.com

Similarly, docking studies of arylsulfanyl pyrazolylpyrazoline derivatives with the Mycobacterium tuberculosis enoyl–acyl carrier protein reductase (InhA) have helped to understand their binding modes and affinity, correlating with their antitubercular activity. researchgate.net These computational models show that derivatives can fit effectively into the active sites of target enzymes, forming favorable non-covalent interactions with key amino acid residues, which is a critical step in exerting their biological effect. mdpi.comresearchgate.net

Elucidation of Molecular Mechanisms of Action

The therapeutic potential of this compound derivatives is underpinned by their engagement in complex molecular pathways that influence cellular behavior.

Interaction with Biological Macromolecules

Derivatives containing sulfonamide and methylsulfonyl groups, which are structurally related to this compound, demonstrate a wide range of interactions with crucial biological macromolecules. A primary mechanism observed is enzyme inhibition. For example, certain 4-methylsulfonylphenyl derivatives act as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme pivotal to the inflammatory process. researchgate.netnih.gov The therapeutic anti-inflammatory action of such nonsteroidal anti-inflammatory drugs (NSAIDs) is achieved through the inhibition of COX-2, while the adverse gastrointestinal effects often associated with NSAIDs are linked to the inhibition of the COX-1 isoform. nih.gov

Beyond enzyme inhibition, sulfonamide derivatives have been shown to interact with other key proteins involved in cell cycle regulation and survival. These interactions can lead to the disruption of microtubule assembly, which is essential for cell division, and the inhibition of carbonic anhydrase, an enzyme involved in various physiological processes. benthamdirect.comeurekaselect.comrug.nl Some sulfonamides also function as inhibitors of matrix metalloproteinases (MMPs), enzymes that play a role in angiogenesis and tumor invasion. eurekaselect.comrug.nl

Influence on Cellular Processes: Proliferation, Apoptosis, and Metabolism

The interaction of these derivatives with macromolecules translates into significant effects on fundamental cellular processes.

Proliferation and Apoptosis: A hallmark of anticancer agents is their ability to control cell proliferation and induce apoptosis (programmed cell death). Sulfonamide derivatives have demonstrated potent antitumor activity through multiple mechanisms. benthamdirect.comresearchgate.net One notable mechanism is the arrest of the cell cycle, often in the G1 phase, which prevents cancer cells from replicating. eurekaselect.comrug.nl For instance, the novel sulfonamide E7070 was found to disturb the cell cycle at both the G1/S and G2/M transition points in human lung cancer cells. nih.gov This was associated with decreased expression of key cell cycle proteins like cyclin A, cyclin B1, CDK2, and CDC2. nih.gov

Furthermore, compounds containing a methylsulfonylphenyl scaffold have been shown to induce apoptosis. nih.gov Studies on acute myeloid leukemia (AML) cells revealed that these derivatives led to an increase in apoptotic cells, a decrease in anti-apoptotic Bcl-2 protein expression, and an increase in the expression of pro-apoptotic proteins Bax, caspase-3, and caspase-9. nih.gov Similarly, sulforaphane, an isothiocyanate with a methylsulfinyl group, has been shown to suppress cell proliferation and induce apoptosis in AML cell lines. mdpi.comnih.gov

Metabolism: Cancer cells exhibit reprogrammed metabolism to support their rapid growth and proliferation. mdpi.com This includes increased glycolysis (the Warburg effect), glutaminolysis, and lipid biosynthesis. mdpi.com Phytochemicals, including some organosulfur compounds, can target these metabolic pathways. mdpi.com For example, 4-methylsulfanyl-3-butenyl isothiocyanate, derived from glucoraphasatin, is a potent inducer of hepatic phase II enzymes, such as quinone reductase and glutathione (B108866) S-transferase. nih.gov These enzymes are critical for the detoxification of carcinogens, highlighting a potential chemopreventive role by modulating metabolic pathways. nih.gov

Antimicrobial Activity Assessments and Mechanisms

Derivatives incorporating the methylsulfanyl moiety have shown notable antimicrobial properties against a range of pathogens. Studies on newly synthesized 2-methylsulfanyl- benthamdirect.comeurekaselect.comnih.govtriazolo[1,5-a]quinazoline derivatives revealed broad-spectrum antibacterial activity.

These compounds were tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria including Pseudomonas aeruginosa and Escherichia coli. Several derivatives exhibited significant activity, with minimum inhibitory concentration (MIC) values as low as 6.25 and 12.50 μg/ml.

| Compound | Target Organism | MIC (μg/ml) |

|---|---|---|

| Compound 6 | S. aureus, B. subtilis, P. aeruginosa, E. coli | 6.25 - 12.50 |

| Compound 9 | S. aureus, B. subtilis, P. aeruginosa, E. coli | 6.25 - 12.50 |

| Compound 11 | S. aureus, B. subtilis, P. aeruginosa, E. coli | 6.25 - 12.50 |

| Compound 13 | S. aureus, B. subtilis, P. aeruginosa, E. coli | 6.25 - 12.50 |

| Compound 14 | S. aureus, B. subtilis, P. aeruginosa, E. coli | 6.25 - 12.50 |

The mechanism of action for some related amide derivatives involves disrupting bacterial cell integrity. For example, squaric amide derivatives have been shown to exert bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) by disrupting the bacterial membrane.

Anticancer Potential and Associated Biochemical Pathways

The anticancer activity of this compound derivatives and related sulfonamides is a significant area of research. These compounds engage with multiple biochemical pathways to inhibit tumor growth. fmhr.orgfoodandnutritionjournal.org

Structurally novel sulfonamide derivatives have demonstrated substantial antitumor activity both in vitro and in vivo. eurekaselect.comrug.nl Their mechanisms are varied and include the inhibition of enzymes crucial for cancer progression, such as carbonic anhydrase and matrix metalloproteinases, which are involved in angiogenesis. benthamdirect.comresearchgate.net

A key strategy employed by these compounds is the induction of cell cycle arrest and apoptosis. nih.gov For example, pyrazoline derivatives linked to a 4-methylsulfonylphenyl scaffold were evaluated for their effect on the cell cycle of the HL-60 human leukemia cell line. nih.gov The results showed a significant increase in the percentage of apoptotic cells in the pre-G1 phase and cell cycle arrest in the S and G2/M phases. nih.gov This was accompanied by a downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic proteins Bax and caspases 3 and 9. nih.gov Similarly, sulforaphane, an organosulfur compound, has been found to inhibit the Akt/mTOR pathway, which is critical for cell survival and proliferation, in cancer cells. nih.gov

| Compound Class | Cell Line | Activity | Affected Pathway |

|---|---|---|---|

| Pyrazoline-linked 4-methylsulfonylphenyl | HL-60 (Leukemia) | Induces apoptosis, arrests cell cycle at S/G2 phase | Downregulation of Bcl-2, upregulation of Bax, Caspase-3, Caspase-9 |

| Sulforaphane | T47D, MCF-7 (Breast Cancer) | Cytotoxicity (IC50: 6.6 µM and 5 µM, respectively) | Inhibition of Akt/mTOR pathway |

| E7070 (Sulfonamide) | A549 (Lung Cancer) | Cell cycle arrest at G1/S and G2/M | Inhibition of CDK2, CDC2; Induction of p53, p21 |

Anti-inflammatory and Analgesic Effects at the Molecular Level

The anti-inflammatory properties of compounds containing methylsulfanyl and butanamide moieties are often linked to their ability to modulate key inflammatory pathways. nih.gov A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins. mdpi.com

A series of 4-methylsulfonylphenyl derivatives were specifically designed as preferential COX-2 inhibitors. nih.gov This selectivity is significant because COX-2 is induced at sites of inflammation, while COX-1 is involved in maintaining normal physiological functions, such as protecting the gastrointestinal lining. nih.gov By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects. researchgate.net For several of these derivatives, the selectivity index (SI), a ratio of COX-1 to COX-2 inhibition, was over 100, indicating strong preferential binding to COX-2. nih.gov

In addition to COX inhibition, these compounds can suppress inflammation by modulating the production of inflammatory cytokines. Benzoxazole derivatives containing a 4-amino-butanamide moiety have been shown to inhibit the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6) in response to inflammatory stimuli like lipopolysaccharide (LPS). nih.gov Organosulfur compounds can also inhibit the activation of the transcription factor NF-κB, a pivotal regulator of genes encoding inflammatory cytokines and enzymes like COX-2 and inducible nitric oxide synthase (iNOS). nih.govnih.gov Molecular docking and dynamic simulations have further supported these mechanisms, showing stable binding of compounds like thymol (B1683141) to the active site of the COX-2 enzyme. frontiersin.orgresearchgate.net

Antioxidant Properties and Modulation of Oxidative Stress Pathways

Derivatives of this compound have been investigated for their potential as antioxidants, substances that can prevent or slow damage to cells caused by free radicals—unstable molecules that the body produces as a reaction to environmental and other pressures. Research into these compounds is part of a broader effort to understand how organosulfur compounds contribute to cellular protection against oxidative stress. Oxidative stress is an imbalance between free radicals and antioxidants in the body, which can lead to cell and tissue damage, contributing to various chronic diseases.

The antioxidant capabilities of these derivatives are often evaluated through their ability to modulate cellular signaling pathways, particularly the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. This pathway is a primary regulator of cellular defense mechanisms against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. However, in the presence of oxidative stress, Nrf2 is released from Keap1 and moves to the nucleus, where it binds to the ARE in the promoter region of various antioxidant genes, initiating their transcription. This leads to the production of a range of protective enzymes.

Detailed research into specific derivatives of this compound has provided insights into their antioxidant efficacy. For instance, a study on methionine-based p-toluenesulphonamoyl carboxamide derivatives, including a compound structurally related to this compound, assessed their antioxidant potential.

One such derivative, 2-{[(4-methylphenyl) sulphonyl]amino}-4-(methylsulfanyl)butanamide , demonstrated notable antioxidant activity in in-vitro assays. The antioxidant capacity of this compound was compared with that of ascorbic acid (Vitamin C), a well-known antioxidant standard. The findings from this research are summarized in the table below.

| Compound | Concentration (µg/ml) | Percentage Inhibition (%) | IC50 (µg/ml) |

|---|---|---|---|

| 2-{[(4-methylphenyl) sulphonyl]amino}-4-(methylsulfanyl)butanamide | 200 | 93.53 | 1.031 |

| Ascorbic Acid (Standard) | 200 | 96.83 | - |

The data indicates that at a concentration of 200 µg/ml, the derivative exhibited a high percentage of antioxidant inhibition, comparable to the standard, ascorbic acid researchgate.net. The IC50 value, which represents the concentration of the compound required to inhibit 50% of the free radicals, was found to be 1.031 µg/ml for this derivative, suggesting potent antioxidant activity researchgate.net.

The mechanism behind the antioxidant properties of such organosulfur compounds is often attributed to their ability to act as indirect antioxidants. Instead of directly scavenging free radicals, they activate the Nrf2 pathway, leading to the upregulation of a suite of cytoprotective genes. This cellular defense mechanism includes the induction of enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which play crucial roles in protecting cells from oxidative damage and inflammation. The activation of the Nrf2 pathway by small molecules is a promising therapeutic strategy for a variety of diseases associated with oxidative stress nih.gov.

While direct and extensive research on this compound itself is limited in the public domain, the findings from its derivatives suggest that this class of compounds holds potential as modulators of oxidative stress pathways. Further investigation is warranted to fully elucidate the structure-activity relationships and the precise molecular mechanisms by which these compounds exert their antioxidant effects.

Metabolic Studies and Biotransformation of 4 Methylsulfanyl Butanamide

In Vitro and In Silico Prediction of Metabolic Pathways

Predicting the metabolic pathways of a novel compound like 4-(Methylsulfanyl)butanamide relies heavily on in vitro and in silico models, especially in the absence of direct experimental data. These predictive methods are crucial first steps in drug discovery and development, offering insights into potential metabolic transformations.

In vitro methods typically involve incubating the compound with liver microsomes, hepatocytes, or other tissue preparations that contain a rich supply of metabolic enzymes. These systems allow for the identification of metabolites formed through phase I and phase II reactions. For a compound with a methylsulfanyl group, key reactions that would be investigated include S-oxidation by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs).

In silico approaches utilize computational models and algorithms to predict metabolic fate based on the chemical structure of the compound. Software tools can predict sites of metabolism and the resulting metabolites by comparing the structure to databases of known metabolic reactions. For this compound, these tools would likely predict oxidation of the sulfur atom as a primary metabolic route.

| Prediction Method | Description | Predicted Metabolic Reaction for this compound |

| In Vitro (e.g., Liver Microsomes) | Incubation of the compound with subcellular fractions containing metabolic enzymes. | S-oxidation to form 4-(Methylsulfinyl)butanamide and 4-(Methylsulfonyl)butanamide. |

| In Silico (e.g., Metabolic Software) | Computational prediction based on chemical structure and known metabolic pathways. | Identification of the sulfur atom as a likely site of oxidation. |

Biotransformation Processes of Sulfur-containing Methyl Compounds

The biotransformation of compounds containing a methylsulfanyl (-SCH3) group generally proceeds through several key pathways. These transformations are primarily aimed at increasing the polarity of the molecule to facilitate its excretion from the body.

The most common metabolic pathway for methylthio compounds is S-oxidation. This reaction is catalyzed by CYP enzymes and FMOs, leading to the formation of a sulfoxide (B87167) and subsequently a sulfone. These oxidized metabolites are more water-soluble than the parent compound.

Another potential, though less common, biotransformation route for some methylthio compounds is S-demethylation, which would yield a thiol. This reactive thiol could then undergo further conjugation reactions. The methyl group itself, derived from S-adenosylmethionine, can also be involved in various transmethylation reactions within the body.

| Biotransformation Pathway | Enzymes Involved | Resulting Metabolite |

| S-oxidation (Sulfoxidation) | Cytochrome P450s (CYPs), Flavin-containing monooxygenases (FMOs) | Sulfoxide, Sulfone |

| S-demethylation | Cytochrome P450s (CYPs) | Thiol |

Role of Methionine in the Biosynthesis of Related Sulfur-containing Metabolites

The sulfur-containing amino acid methionine is central to the biosynthesis of a vast array of sulfur-containing metabolites in the body. Its primary role is as the precursor to S-adenosylmethionine (SAM), the universal methyl donor for most biological methylation reactions. mdpi.com The synthesis of SAM from methionine and ATP is catalyzed by the enzyme methionine adenosyltransferase. mdpi.com

SAM is crucial for the methylation of DNA, proteins, lipids, and other small molecules. mdpi.com After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. mdpi.com Homocysteine stands at a critical metabolic branchpoint. It can either be remethylated back to methionine or enter the transsulfuration pathway. nih.gov

In the transsulfuration pathway, homocysteine is irreversibly converted to cysteine. nih.gov This pathway not only serves as the primary route for cysteine biosynthesis in mammals but also links sulfur metabolism with other key metabolic processes. Cysteine, in turn, is a precursor for the synthesis of other vital sulfur-containing molecules, including glutathione (B108866), taurine, and coenzyme A. nih.gov Therefore, the methylsulfanyl group found in various metabolites can often trace its origins back to methionine through the intricate network of sulfur amino acid metabolism. nih.gov

| Compound | Role in Sulfur Metabolism | Key Enzyme(s) |

| Methionine | Essential amino acid, precursor to SAM | Methionine Adenosyltransferase |

| S-Adenosylmethionine (SAM) | Universal methyl group donor | Methyltransferases |

| S-Adenosylhomocysteine (SAH) | Product of methylation reactions | SAH Hydrolase |

| Homocysteine | Metabolic intermediate, precursor to cysteine | Cystathionine β-synthase |

| Cysteine | Non-essential amino acid, precursor to glutathione, taurine | Cystathionine γ-lyase |

Structure Activity Relationship Sar Studies and Rational Design of Novel 4 Methylsulfanyl Butanamide Derivatives

Systematic Structural Modification of the Butanamide Scaffold and Substituents

SAR studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity. drugdesign.org For derivatives of 4-(methylsulfanyl)butanamide, these studies typically involve altering three main components: the butanamide chain, the terminal amide group, and the methylsulfanyl moiety. The goal is to map the chemical space around the core scaffold to identify modifications that lead to improved interactions with the biological target. nih.govnih.gov

Research into novel inhibitors of histone deacetylase (HDAC) and Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists often utilizes scaffolds related to butanamide. researchgate.netresearchgate.net In these contexts, modifications are systematically introduced to probe the binding pocket of the target enzyme or receptor.

Key areas of modification include:

The Amide "Cap" Group: The substituent on the amide nitrogen is critical for activity. In many inhibitor designs, this position is occupied by an aromatic or heteroaromatic ring system that can engage in hydrophobic or π-stacking interactions within the target's binding site. SAR studies have shown that varying the substituents on this ring (e.g., with halogens or small alkyl groups) can significantly modulate potency. drugdesign.org For instance, in a series of 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists, which share a similar amide scaffold, modifications to the N-benzyl group were explored. Replacing the tert-butyl group on the benzyl (B1604629) ring with other alkyl groups or a phenyl ring led to dramatic changes in activity, highlighting the sensitivity of the C-region of the molecule to steric and electronic effects. researchgate.net

The Butanamide Linker: The length and rigidity of the alkyl chain connecting the methylsulfanyl group and the amide are crucial for positioning the terminal groups correctly within the binding site. Shortening or lengthening the four-carbon chain can disrupt optimal interactions. Introducing unsaturation or cyclic constraints into the linker can enhance potency by reducing conformational flexibility, thereby lowering the entropic penalty of binding. researchgate.net

The Methylsulfanyl "Tail": The terminal methylsulfanyl group itself can be modified. Replacing the methyl group with larger alkyl or aryl substituents can explore additional hydrophobic pockets in the target protein.

The findings from these systematic modifications are often compiled into SAR tables to guide further design.

Table 1: Illustrative SAR of N-Aryl Butanamide Derivatives Note: Data is hypothetical and for illustrative purposes to demonstrate SAR principles.

| Compound ID | N-Aryl Substituent (R) | Modification Type | Biological Activity (IC₅₀, nM) |

|---|---|---|---|

| 1a | Phenyl | Baseline | 150 |

| 1b | 4-Chlorophenyl | Electron-withdrawing group | 75 |

| 1c | 4-Methylphenyl | Electron-donating group | 200 |

| 1d | 4-Methoxyphenyl | Bulky, electron-donating group | 350 |

| 1e | Naphthyl | Extended aromatic system | 45 |

Influence of Sulfur Oxidation State on Biological Activity

The sulfur atom in the this compound structure is a key functional group that can exist in various oxidation states, primarily as a thioether (sulfide), a sulfoxide (B87167), or a sulfone. nih.govresearchgate.net Each of these states imparts distinct physicochemical properties to the molecule, including polarity, hydrogen bonding capability, and steric bulk, which in turn can profoundly influence biological activity. nih.gov

Thioether (-S-): The methylsulfanyl group is relatively non-polar and lipophilic. It can participate in hydrophobic interactions within a protein's binding pocket.

Sulfoxide (-SO-): Oxidation to a sulfoxide introduces a polar, chiral center. The sulfoxide group is a hydrogen bond acceptor, which can form new, favorable interactions with amino acid residues like arginine or lysine (B10760008) in the target protein. This increased polarity can also improve aqueous solubility.

Sulfone (-SO₂-): Further oxidation to the sulfone results in a highly polar, achiral group that is also a strong hydrogen bond acceptor. The two oxygen atoms can engage in multiple hydrogen bonds, potentially increasing binding affinity significantly. However, the increased polarity might also reduce cell membrane permeability.

The transition from a thioether to a sulfoxide or sulfone can serve as a "bioisosteric replacement" strategy to fine-tune a compound's properties. For example, in the development of sulfonamide-based HDAC inhibitors, the sulfone or sulfonamide group is often a critical part of the zinc-binding pharmacophore. researchgate.net While this compound itself is not a sulfonamide, the principle of modulating activity through sulfur oxidation is a widely applied strategy in medicinal chemistry. researchgate.net The optimal oxidation state is target-dependent; for one target, the hydrophobic nature of the thioether may be preferred, while for another, the hydrogen-bonding capacity of the sulfone may be essential for potent inhibition. nih.gov

Impact of Chirality on Biological Function and Selectivity

Chirality plays a pivotal role in pharmacology because biological targets such as enzymes and receptors are themselves chiral. nih.govjuniperpublishers.com Consequently, enantiomers of a chiral drug can exhibit significantly different pharmacological activities, a phenomenon known as stereoselectivity. juniperpublishers.comresearchgate.net While this compound is achiral, structural modifications can easily introduce chiral centers.

For example, introducing a substituent on the butanamide chain, such as a methyl group at the α- or β-position, creates a stereocenter. The resulting (R)- and (S)-enantiomers will have different three-dimensional arrangements of their atoms. This spatial difference dictates how well each enantiomer can fit into the chiral binding site of its biological target. mdpi.com

A clear example of this principle is seen in studies of propanamide-based TRPV1 antagonists, which are structurally related to butanamide derivatives. Research on N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide demonstrated marked stereospecific activity. nih.gov The (S)-enantiomer was found to be significantly more potent than the (R)-enantiomer, indicating a strict conformational requirement for binding to the TRPV1 receptor. researchgate.netnih.gov One enantiomer (the eutomer) may bind with high affinity, leading to the desired therapeutic effect, while the other (the distomer) may bind weakly, be inactive, or even interact with a different target, potentially causing side effects. mdpi.com

Therefore, when designing derivatives of this compound, the introduction of any chiral center necessitates the separation of the enantiomers and individual testing to determine which isomer carries the desired activity.

Table 2: Biological Activity of Chiral Propanamide TRPV1 Antagonists Data sourced from studies on related propanamide antagonists. researchgate.net

| Compound | Configuration | Binding Affinity (Kᵢ, nM) | Antagonist Potency (Kᵢ(ant), nM) |

|---|---|---|---|

| Racemate (3) | (R/S) | 40.3 | 15.1 |

| (S)-Isomer | (S) | 21.2 | 7.7 |

| (R)-Isomer | (R) | 1450 | 480 |

Computational Design and Lead Optimization Strategies for Enhanced Activity

Modern drug discovery heavily relies on computational methods to accelerate the design and optimization of lead compounds. nih.govmdpi.com These in silico techniques provide valuable insights into ligand-receptor interactions, helping to rationalize observed SAR and predict the activity of novel, un-synthesized molecules. nih.gov This rational design approach minimizes the number of compounds that need to be synthesized, saving time and resources. nih.gov

Key computational strategies applicable to this compound derivatives include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For derivatives of this compound, docking studies can reveal how different substituents on the amide "cap" or modifications to the sulfur "tail" fit into the binding pocket. For example, a docking study of a potent TRPV1 antagonist highlighted crucial hydrogen bonds between the ligand and the receptor that contributed to its high potency. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com By analyzing a set of synthesized butanamide derivatives with known activities, a QSAR model can be built to predict the potency of new analogs based on their physicochemical descriptors (e.g., logP, molecular weight, electronic properties).

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. By aligning a series of active butanamide derivatives, a common pharmacophore can be generated. This model then serves as a template for designing new molecules with diverse scaffolds that retain the key interacting features. mdpi.com

Lead Optimization Diagnostics: Computational tools can monitor the progress of lead optimization by evaluating how effectively the chemical space around a lead compound is being explored and whether SAR trends are favorable. nih.gov This helps guide chemists in making more informed decisions about which analogs to synthesize next. frontiersin.org

Through an iterative cycle of computational design, chemical synthesis, and biological testing, lead compounds based on the this compound scaffold can be rapidly optimized to yield drug candidates with enhanced activity and selectivity. researchgate.net

Theoretical and Computational Chemistry Approaches in 4 Methylsulfanyl Butanamide Research

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mdpi.comresearchgate.net By calculating the electron density, DFT can predict a variety of molecular properties, offering a powerful tool for understanding chemical behavior without the need for physical experimentation. mdpi.com

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. nih.govrsc.org It is a valuable tool for identifying the electron-rich and electron-deficient regions of a molecule. nih.gov Red-colored areas on an MEP map indicate negative electrostatic potential, corresponding to regions rich in electrons that are susceptible to electrophilic attack. Conversely, blue-colored areas represent positive electrostatic potential, indicating electron-poor regions prone to nucleophilic attack. For 4-(Methylsulfanyl)butanamide, an MEP analysis would highlight the reactive sites, such as the electronegative oxygen and nitrogen atoms (likely appearing in shades of red) and potentially electropositive hydrogen atoms (in shades of blue), thereby predicting its intermolecular interaction patterns. mdpi.com

HOMO-LUMO Orbital Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory, specifically the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to predicting chemical reactivity. ajchem-a.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. ajchem-a.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov A theoretical study on this compound would calculate the energies of these orbitals and the resulting energy gap, providing predictions about its kinetic stability and its ability to participate in chemical reactions.

| Parameter | Significance in Reactivity Prediction |

| HOMO Energy | Indicates the molecule's ability to donate electrons. Higher energy suggests a better electron donor. |

| LUMO Energy | Indicates the molecule's ability to accept electrons. Lower energy suggests a better electron acceptor. |

| HOMO-LUMO Gap | Correlates with chemical stability and reactivity. A smaller gap implies higher reactivity. |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. ajgreenchem.comajol.infojournaljpri.com This method is instrumental in drug discovery for screening virtual libraries of small molecules to identify potential drug candidates that can bind to a specific biological target. ajgreenchem.com A docking simulation for this compound would involve placing it into the binding site of a target protein and using a scoring function to estimate the strength of the interaction, or binding affinity. nih.gov The results would provide insights into how the molecule might interact with biological systems.

In Silico Prediction of Binding Conformations and Affinities

Building on molecular docking, in silico methods can predict the specific conformation (three-dimensional arrangement) of a ligand within a receptor's binding site and quantify the binding affinity. nih.govescholarship.org Techniques like Molecular Dynamics (MD) simulations can be used to refine the docked poses and calculate binding free energies, offering a more accurate prediction than docking alone. nih.gov These predictions are crucial for understanding the structure-activity relationship and for optimizing lead compounds in drug design. rowansci.comspringerprofessional.de For this compound, these simulations could predict its most stable binding mode and provide a quantitative measure of its affinity for a given target, guiding further experimental studies. chemrxiv.org

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are employed to map out the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. nih.govescholarship.org These calculations can identify transition states, intermediates, and the activation energies required for a reaction to proceed. nih.gov By applying these methods to reactions involving this compound, researchers could theoretically determine the most likely pathways for its synthesis or degradation, providing a detailed, step-by-step understanding of the chemical transformations involved.

Research Applications of 4 Methylsulfanyl Butanamide Beyond Therapeutic Development

Utilization as Research Tools in Biochemical Assays and Biological Probes

There is currently a lack of specific documented evidence detailing the use of 4-(Methylsulfanyl)butanamide as a direct tool in biochemical assays or as a biological probe. Scientific literature readily accessible through searches does not indicate its established use in these applications.

However, it is worth noting that structurally related compounds containing the butanamide moiety have been investigated in biological contexts. For instance, novel benzoxazoles containing a 4-amino-butanamide moiety have been synthesized and shown to inhibit inflammation by modulating the expression of certain cytokines like IL-6 and IL-1β in both in vitro and in vivo studies. nih.gov These findings, while not directly applicable to this compound, illustrate the potential for butanamide derivatives to interact with biological systems and serve as probes for inflammatory pathways.

Role in Organic Chemical Synthesis and as Versatile Building Blocks for Complex Molecules

In the realm of organic chemistry, the utility of a compound is often defined by its capacity to serve as a versatile building block for the synthesis of more complex molecules. While specific examples of this compound being used as a key intermediate in complex syntheses are not prevalent in the reviewed literature, the foundational principles of organic synthesis suggest its potential in this area. Organic building blocks are functionalized molecules that form the basis for the modular assembly of larger molecular architectures. mdpi.comsemanticscholar.org

The structure of this compound, featuring a terminal amide group and a methylsulfanyl group, offers two distinct points for chemical modification. The amide nitrogen and carbonyl carbon can participate in a variety of reactions, while the sulfur atom of the methylsulfanyl group can be targeted for oxidation or other transformations. This dual functionality makes it a plausible, though not widely documented, precursor for creating more intricate molecular scaffolds.

For context, a related compound, (S)-(+)-2-amino-butanamide hydrochloride, is recognized as an important intermediate in the synthesis of the chiral drug Levetiracetam. google.com This highlights how butanamide structures can be crucial components in the synthesis of pharmaceuticals.

Broader Applications in Life Sciences and Fundamental Biology Research

Direct applications of this compound in broader life sciences and fundamental biology research are not extensively documented. The exploration of its biological activities or its use as a tool to probe biological processes appears to be a nascent or unrecorded area of investigation.

General research into amides, the functional group present in this compound, is vast within the life sciences. Amide bonds are fundamental to the structure of proteins and peptides, and synthetic amides are a cornerstone of medicinal chemistry.

Exploration in Specialty Chemical and Industrial Contexts (e.g., Surfactant Development)

It is important to note that related sulfur-containing compounds have found applications in various industries. For example, 4-(methylthio)butanol is used as a flavoring agent. nih.govthegoodscentscompany.com However, this application is for a different compound and does not imply a similar use for this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Methylsulfanyl)butanamide, and what reaction conditions maximize yield and purity?

- Methodological Answer : The synthesis typically involves amidation of 4-(methylsulfanyl)butanoic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with dimethylamine under anhydrous conditions. Solvent choice (e.g., DMF or dichloromethane), temperature control (0–25°C), and stoichiometric ratios are critical for achieving yields >90% . Purification via recrystallization or column chromatography ensures high purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

- Methodological Answer :

- ¹H/¹³C NMR : The methylsulfanyl group (δ ~2.1 ppm in ¹H NMR, δ ~15–20 ppm in ¹³C NMR) and amide proton (δ ~6.5–7.5 ppm) are diagnostic. Splitting patterns confirm stereochemistry .

- IR Spectroscopy : Stretching vibrations for the amide C=O (~1650–1680 cm⁻¹) and S-CH₃ (~700–750 cm⁻¹) validate functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight (C₅H₁₁NOS, ~133.21 g/mol).

Q. What biological targets are associated with this compound, and what experimental assays confirm these interactions?

- Methodological Answer : The compound inhibits enzymes like leukotriene A-4 hydrolase (involved in inflammation) via competitive binding assays. In vitro assays (e.g., fluorescence polarization or SPR) measure binding affinity (Kd values). Cell-based assays (e.g., ELISA for prostaglandin E₂ reduction) validate anti-inflammatory activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer :

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values under standardized conditions (pH, temperature) to compare potency .

- Purity Analysis : Use HPLC or LC-MS to rule out impurities (>98% purity required for reproducibility) .

- Orthogonal Assays : Confirm activity via complementary methods (e.g., enzymatic inhibition + cellular viability assays) .

Q. What computational modeling approaches predict the interaction mechanisms between this compound and its molecular targets?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina simulate binding poses with leukotriene A-4 hydrolase (PDB ID: 1H8X), highlighting hydrogen bonds with Arg563 and hydrophobic interactions with the methylsulfanyl group .

- MD Simulations : GROMACS or AMBER assess binding stability (RMSD <2 Å over 100 ns trajectories) .

- QSAR Models : Correlate substituent effects (e.g., sulfanyl vs. sulfonyl) with activity .

Q. What strategies optimize the stereochemical purity of this compound derivatives during synthesis?

- Methodological Answer :

- Chiral Catalysts : Use (R)- or (S)-BINAP in asymmetric synthesis to control stereocenters .

- Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA/IB (hexane:isopropanol mobile phase) .

- Circular Dichroism (CD) : Verify enantiomeric excess (>99%) by comparing Cotton effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.